molecular formula C9H11BO5 B3348941 (3-Formyl-4,5-dimethoxyphenyl)boronic acid CAS No. 194281-45-3

(3-Formyl-4,5-dimethoxyphenyl)boronic acid

Cat. No.: B3348941
CAS No.: 194281-45-3
M. Wt: 209.99 g/mol
InChI Key: ZJNQDTUKOWUWDJ-UHFFFAOYSA-N
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Description

(3-Formyl-4,5-dimethoxyphenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with formyl and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-4,5-dimethoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated precursor, such as 3-formyl-4,5-dimethoxyphenyl halide, using a boron source like bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (3-Formyl-4,5-dimethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Carboxylic acids.

    Reduction: Hydroxymethyl derivatives.

Scientific Research Applications

Chemistry: (3-Formyl-4,5-dimethoxyphenyl)boronic acid is widely used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It is also used in the synthesis of complex molecules and natural products.

Biology and Medicine: In biological research, boronic acids are known to inhibit serine proteases and other enzymes. This compound may be used in the development of enzyme inhibitors and as a tool for studying enzyme mechanisms .

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3-Formyl-4,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a boronate complex with the palladium catalyst. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center.

Comparison with Similar Compounds

    3-Formylphenylboronic acid: Similar structure but lacks the methoxy groups.

    4-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.

    3,4-Dimethoxyphenylboronic acid: Similar structure but lacks the formyl group.

Uniqueness: (3-Formyl-4,5-dimethoxyphenyl)boronic acid is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3-formyl-4,5-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-4-7(10(12)13)3-6(5-11)9(8)15-2/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNQDTUKOWUWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)OC)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572492
Record name (3-Formyl-4,5-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194281-45-3
Record name (3-Formyl-4,5-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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